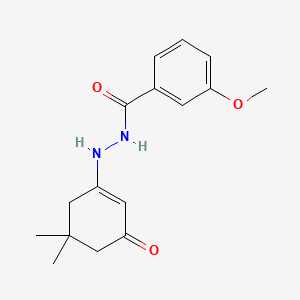![molecular formula C16H15F3N2O2 B5730035 N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as MBTU, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. MBTU has been found to possess several biochemical and physiological effects that make it a useful tool in various laboratory experiments.
Wirkmechanismus
The mechanism of action of MBTU is not fully understood, but it is believed to involve the inhibition of various enzymes and ion channels. MBTU has been found to bind to the active sites of these proteins, thereby preventing their normal function. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
MBTU has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. MBTU has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MBTU has been found to modulate the activity of several neurotransmitter systems, affecting processes such as learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
MBTU has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological effects. However, MBTU also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets. Additionally, MBTU may not be suitable for use in certain experiments, such as those involving living organisms.
Zukünftige Richtungen
There are several future directions for the use of MBTU in scientific research. One area of interest is the development of more specific inhibitors that target individual enzymes or ion channels. Additionally, MBTU may be useful in the development of new therapies for cancer and inflammation. Finally, further research is needed to fully understand the mechanisms of action of MBTU and its potential applications in various biological systems.
Conclusion:
In conclusion, MBTU is a useful tool for scientific research due to its wide range of biochemical and physiological effects. It has been shown to inhibit several enzymes and ion channels, affecting various cellular signaling pathways. MBTU has several advantages as a tool for laboratory experiments, but it also has some limitations. There are several future directions for the use of MBTU in scientific research, including the development of more specific inhibitors and the investigation of its potential therapeutic applications.
Synthesemethoden
The synthesis of MBTU involves the reaction of 4-methoxybenzylamine with 3-(trifluoromethyl) phenyl isocyanate in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature under an inert atmosphere, and the resulting product is purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
MBTU has been widely used in scientific research as a tool to investigate the mechanisms of various biological processes. It has been found to inhibit the activity of several enzymes, including protein kinase C, tyrosine kinases, and phosphodiesterases. MBTU has also been shown to modulate the activity of ion channels, such as the NMDA receptor, and to affect the release of neurotransmitters such as dopamine and acetylcholine.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-23-14-7-5-11(6-8-14)10-20-15(22)21-13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLIGHSNJQZXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)

![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)


![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)




![2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5730055.png)
